molecular formula C20H19ClFN3O3S B2586764 8-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1215656-45-3

8-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No. B2586764
M. Wt: 435.9
InChI Key: GXMZCZTYJVHXIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a useful research compound. Its molecular formula is C20H19ClFN3O3S and its molecular weight is 435.9. The purity is usually 95%.
BenchChem offers high-quality 8-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Compounds related to the chemical structure have been synthesized through various chemical procedures, aiming to explore their structural and functional properties. For instance, a study detailed the synthesis of sulphur-containing 1,2,4-triazole derivatives, which were characterized by elemental analysis, IR, 1H NMR, and mass spectral data (Rao et al., 2014).

Antimicrobial Applications

  • Research has shown that these compounds exhibit antimicrobial activity against selected bacteria and fungi. The synthesized derivatives were evaluated for their pharmacological activity, demonstrating moderate to better antimicrobial effects depending on the specific substituents and structural variations (Rao et al., 2014). Another study on spiropiperidines highlighted their potential as non-peptide tachykinin NK2 receptor antagonists, showing promise in pharmacological applications (Smith et al., 1995).

Herbicidal Activities

  • The compounds have been investigated for their herbicidal activities, with some derivatives showing promising results against various vegetation types. This indicates potential applications in agriculture for controlling unwanted plants or weeds (Moran, 2003).

Drug-like Characteristics and Pharmacological Profiles

  • In silico studies have been conducted to assess the drug-like characteristics of these compounds, revealing that certain derivatives possess excellent drug-like properties. This suggests their potential in drug development, especially for targeting specific diseases or conditions (Rao et al., 2014).

properties

IUPAC Name

8-(3-chloro-4-fluorophenyl)sulfonyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3O3S/c1-13-3-2-4-14(11-13)18-19(26)24-20(23-18)7-9-25(10-8-20)29(27,28)15-5-6-17(22)16(21)12-15/h2-6,11-12H,7-10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMZCZTYJVHXIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

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